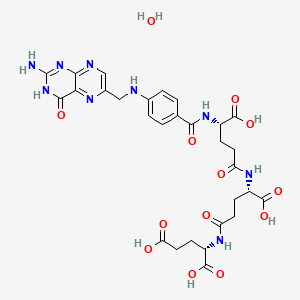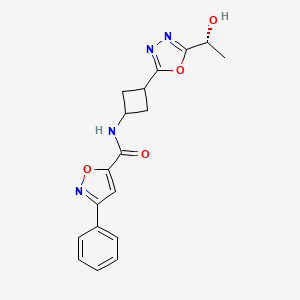
RA-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RA-9 is an inhibitor of proteasome-associated DUBs.
Wissenschaftliche Forschungsanwendungen
Discourse Functions in Scientific Research
- RA (Research Articles) employ unmarked themes, i.e., grammatical subjects, as a significant component for structuring textual interaction within the scientific community. This aspect strongly characterizes the genre of scientific RAs (Gosden, 1993).
Role in Nervous System and Neuronal Regeneration
- 9-cis Retinoic Acid (9-cis-RA) is shown to be present in the CNS of invertebrates and exhibits neurotrophic and chemotropic effects on cultured neurons. This indicates a potential physiological role for 9-cis-RA in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008).
Thermodynamic Modeling in Reduced Activation Steels
- Reduced Activation (RA) martensitic steels, like the 9/11CrWVTa type, are promising for fusion reactor applications. Their development involves thermodynamic modeling, providing insights into phase relationships, compositions, and transition temperatures (Danón & Servant, 2005).
Research Assistant (RA) in Computational Sciences
- RA, a Java programming tool, aids in capturing and organizing data in computational experiments, enhancing the efficiency and reproducibility of scientific research (Ramage & Oliner, 2007).
Proteasome-Associated Deubiquitinating Enzymes in Cancer Treatment
- RA-9 has been identified as a potent inhibitor of deubiquitinating enzymes, showing significant anti-cancer activity in vitro and in vivo in ovarian cancer models. This highlights its potential in targeted cancer therapies (Coughlin et al., 2015).
Retinoid Receptors and Endogenous Retinoic Acids
- 9-cis RA is identified as a high-affinity ligand for the retinoid X receptor, crucial for modulating the transcriptional properties of receptors and potentially impacting signaling pathways in biological systems (Heyman et al., 1992; Allenby et al., 1993).
DNA Repair and the 9-1-1 Complex
- The Rad9-Rad1-Hus1 checkpoint complex (9-1-1) plays a role in DNA damage detection and potentially in DNA repair, indicating a broader function in cellular responses to genomic instability (Helt et al., 2005).
Clinical Trials and Cancer Research
- Various studies have examined the clinical applications of 9-cis RA in treatments like acute promyelocytic leukemia and other cancers, focusing on its receptor interactions and pharmacokinetics (Miller et al., 1995; Donato & Noy, 2005; Cosco et al., 2011; Miller et al., 1996).
Enhanced Medical Radiopharmaceuticals
- The production of high-purity radium-223 from legacy actinium-beryllium neutron sources demonstrates the advancement in radiopharmaceutical development, potentially benefiting cancer treatment (Soderquist et al., 2012).
Hematopoiesis Studies
- RA-9's effects on hematopoiesis have been studied, highlighting its impact on the proliferation and differentiation of hematopoietic cells, which is critical for understanding and treating blood disorders (Sakashita et al., 1993).
Mitochondrial Transcription Regulation
- 9-cis RA is involved in increasing mitochondrial DNA transcription, mediated by retinoid X receptor localization to mitochondria. This sheds light on the complex interactions between retinoids and cellular organelles (Lin et al., 2008).
Eigenschaften
CAS-Nummer |
1262295-74-8 |
|---|---|
Produktname |
RA-9 |
Molekularformel |
C32H37Cl4N7O5 |
Molekulargewicht |
741.49 |
IUPAC-Name |
N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine |
InChI |
InChI=1S/C32H37Cl4N7O5/c33-22-8-6-18(14-24(22)35)12-20-16-43(17-21(28(20)44)13-19-7-9-23(34)25(36)15-19)32(48)42-26(5-3-11-40-31(38)39)29(45)41-27(30(46)47)4-1-2-10-37/h6-9,12-15,26-27H,1-5,10-11,16-17,37H2,(H,41,45)(H,42,48)(H,46,47)(H4,38,39,40)/b20-12+,21-13+/t26-,27-/m0/s1 |
InChI-Schlüssel |
BNQKHLJMLJIRBI-PMWHKEQESA-N |
SMILES |
NCCCC[C@@H](C(O)=O)NC([C@H](CCCNC(N)=N)NC(N1C/C(C(/C(C1)=C/C2=CC=C(Cl)C(Cl)=C2)=O)=C\C3=CC=C(Cl)C(Cl)=C3)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RA-9; RA 9; RA9; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



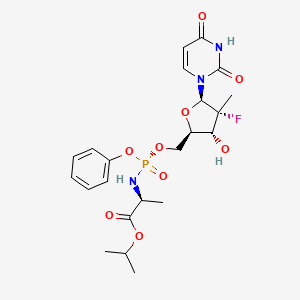
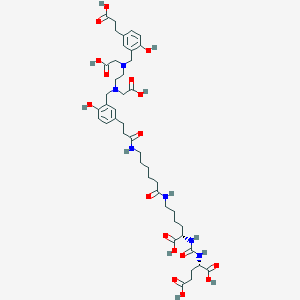
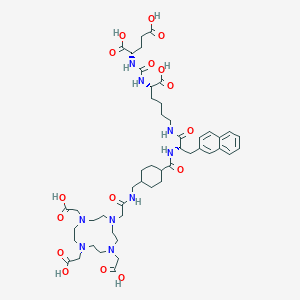
![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
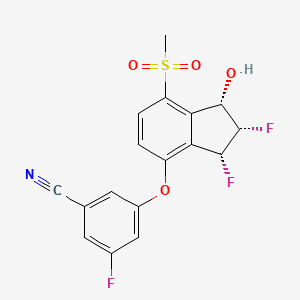
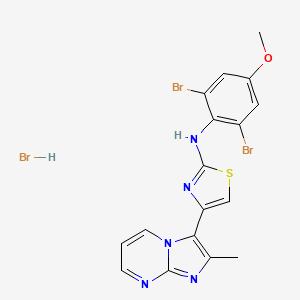
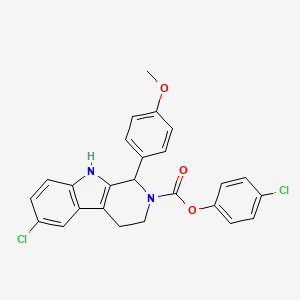
![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
